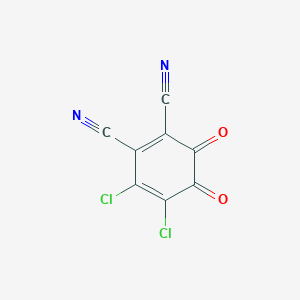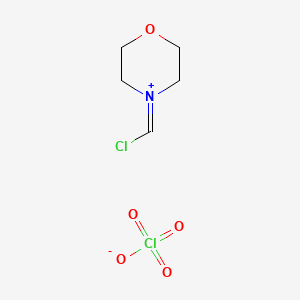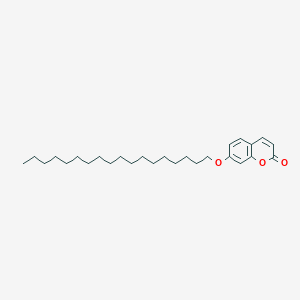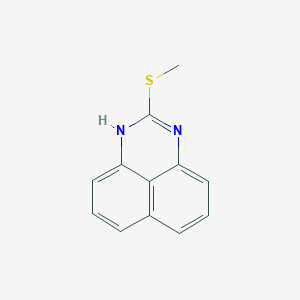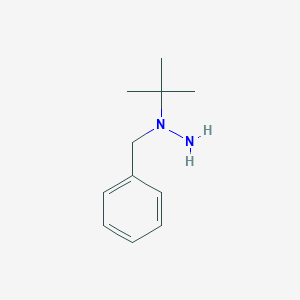
1-Benzyl-1-tert-butylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1-tert-butylhydrazine is an organic compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond. This compound is particularly notable for its unique structure, which includes both a benzyl group and a tert-butyl group attached to the hydrazine moiety. This combination of functional groups imparts distinct chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-tert-butylhydrazine can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with tert-butylhydrazine under basic conditions. The reaction typically proceeds as follows:
- Dissolve tert-butylhydrazine hydrochloride in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to neutralize the hydrochloride salt and liberate free tert-butylhydrazine.
- Introduce benzyl chloride to the reaction mixture and allow the reaction to proceed at room temperature or under mild heating.
- The product, this compound, is then isolated through standard purification techniques such as recrystallization or distillation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-1-tert-butylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced nitrogen species.
Substitution: The benzyl and tert-butyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-Benzyl-1-tert-butylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.
Biology: The compound can serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes investigating its role as an intermediate in drug synthesis.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-benzyl-1-tert-butylhydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyl and tert-butyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include redox reactions, nucleophilic substitutions, and other organic transformations.
Comparación Con Compuestos Similares
1-Benzyl-1-methylhydrazine: Similar structure but with a methyl group instead of a tert-butyl group.
1-Benzyl-1-ethylhydrazine: Contains an ethyl group in place of the tert-butyl group.
1-Benzyl-1-phenylhydrazine: Features a phenyl group instead of the tert-butyl group.
Uniqueness: 1-Benzyl-1-tert-butylhydrazine is unique due to the presence of the bulky tert-butyl group, which can significantly influence its steric and electronic properties
Propiedades
Número CAS |
91215-73-5 |
|---|---|
Fórmula molecular |
C11H18N2 |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1-benzyl-1-tert-butylhydrazine |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)13(12)9-10-7-5-4-6-8-10/h4-8H,9,12H2,1-3H3 |
Clave InChI |
HMCXNAOTYFWGCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


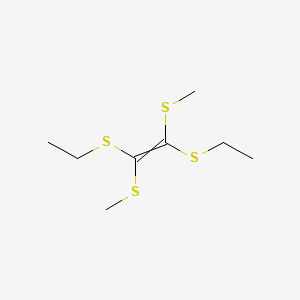
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
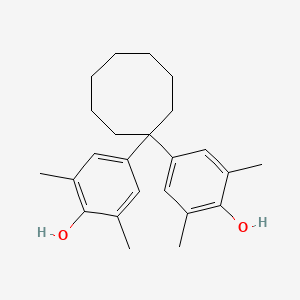
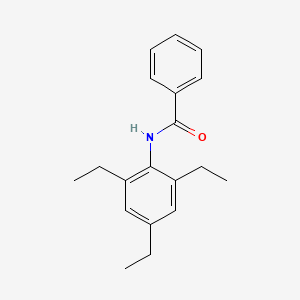
![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
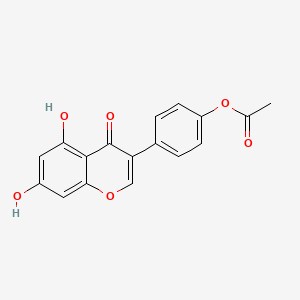
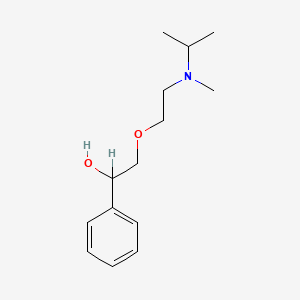
![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
